5-(Chloromethyl)-1-(4-methylphenyl)tetrazole

Description

Molecular Formula and Structural Representation

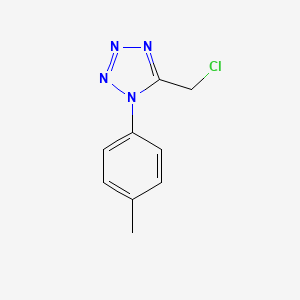

The molecular formula of 5-(Chloromethyl)-1-(4-methylphenyl)tetrazole is C9H8ClN4 . This formula corresponds to a molecular structure featuring:

- A five-membered tetrazole ring composed of four nitrogen atoms and one carbon atom.

- A chloromethyl group (-CH2Cl) attached at the 5-position of the tetrazole ring.

- A 4-methylphenyl group attached at the 1-position of the tetrazole ring.

The structure can be represented as follows:

- The tetrazole ring (five-membered heterocycle) with nitrogen atoms at positions 1, 2, 3, and 4.

- At position 1, a phenyl ring substituted with a methyl group at the para (4-) position.

- At position 5, a chloromethyl substituent (-CH2Cl).

This arrangement imparts unique chemical properties, including electrophilic reactivity at the chloromethyl site and aromatic character from the phenyl substituent.

Data Table: Key Chemical Properties of this compound

Detailed Research Findings

Synthesis : The compound is synthesized via cyclization reactions involving azide and nitrile precursors, often utilizing chloromethyl cyanide and sodium azide under reflux conditions. The reaction proceeds through a [3+2] cycloaddition mechanism forming the tetrazole ring.

Chemical Reactivity : The chloromethyl group is electrophilic and undergoes nucleophilic substitution reactions with amines, thiols, and other nucleophiles, enabling the preparation of diverse tetrazole derivatives. The tetrazole ring itself is chemically stable under various oxidative and reductive conditions, making it a versatile scaffold for further modification.

Applications : Due to the tetrazole ring's bioisosteric properties relative to carboxylic acids, compounds like this compound are investigated for potential biological activities including antibacterial and antitumor effects, although detailed pharmacological data are beyond the scope of this article.

Properties

IUPAC Name |

5-(chloromethyl)-1-(4-methylphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-7-2-4-8(5-3-7)14-9(6-10)11-12-13-14/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGUHVZSDWRLSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37468-44-3 | |

| Record name | 5-(chloromethyl)-1-(p-tolyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(4-methylphenyl)tetrazole typically involves the reaction of 4-methylbenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include heating the reaction mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-(4-methylphenyl)tetrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols. Reaction conditions typically involve the use of polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) and moderate heating.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 5-(Aminomethyl)-1-(4-methylphenyl)tetrazole or 5-(Thiophenylmethyl)-1-(4-methylphenyl)tetrazole can be formed.

Oxidation Products: Oxidation can yield sulfoxides or sulfones.

Reduction Products: Reduction can produce amines or other reduced derivatives of the tetrazole ring.

Scientific Research Applications

Organic Synthesis

5-(Chloromethyl)-1-(4-methylphenyl)tetrazole serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it a valuable intermediate for synthesizing more complex organic molecules. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions that are crucial for constructing diverse chemical entities.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being explored for its potential as a precursor in drug development. Its structure enables it to be modified into various derivatives that may exhibit antimicrobial and anticancer properties. Studies have indicated that tetrazole derivatives can serve as bioisosteres for carboxylic acids, potentially enhancing the pharmacological profiles of new drug candidates.

Biological Research

The compound has applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its mechanism of action involves interactions with specific molecular targets, which can lead to the inhibition or modification of enzyme activity. This property makes it useful for investigating biochemical pathways and understanding disease mechanisms.

Industrial Applications

In industrial settings, this compound can be utilized in the synthesis of specialty chemicals and agrochemicals. Its ability to undergo various chemical transformations allows for the development of novel materials with specific functionalities .

Case Study 1: Antimicrobial Activity

Objective: To evaluate the antimicrobial efficacy of this compound against various bacterial strains.

Findings: The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 2: Anticancer Activity

Objective: To assess the anticancer properties of derivatives synthesized from this compound.

Findings: In vitro studies showed that certain derivatives had a dose-dependent effect on human breast cancer cell lines (MCF-7), with significant reductions in cell viability.

| Cell Line | IC50 Value (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

Case Study 3: Enzyme Interaction Studies

Objective: To investigate the interaction of this compound with specific enzymes.

Findings: The compound was found to inhibit enzyme activity through covalent modification, suggesting its potential role as a therapeutic agent targeting specific biochemical pathways.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-(4-methylphenyl)tetrazole involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways. The tetrazole ring itself can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

5-(Chloromethyl)-1-phenyl-1H-tetrazole: Similar structure but lacks the 4-methyl group on the phenyl ring.

5-(Bromomethyl)-1-(4-methylphenyl)tetrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

5-(Hydroxymethyl)-1-(4-methylphenyl)tetrazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

5-(Chloromethyl)-1-(4-methylphenyl)tetrazole is unique due to the presence of both the chloromethyl and 4-methylphenyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for specific interactions and reactions that may not be possible with other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 5-(Chloromethyl)-1-(4-methylphenyl)tetrazole is a member of the tetrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound possesses a tetrazole ring that contributes to its biological properties. The general formula can be represented as:

The synthesis of this compound typically involves the reaction of 4-methylphenyl hydrazine with carbon disulfide and subsequent chloromethylation. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and the use of different catalysts such as bismuth chloride .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Bacillus cereus

These studies suggest that the compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

The observed IC50 values indicate potent activity, with some derivatives showing enhanced efficacy due to structural modifications . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, thereby affecting DNA replication in cancer cells.

- Receptor Modulation : It may also act as a modulator for certain receptors involved in cell signaling pathways, leading to altered cellular responses.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antibacterial Activity : A study reported that derivatives of this compound showed a zone of inhibition ranging from 9 to 20 mm against various bacterial strains, indicating strong antibacterial properties .

- Cytotoxicity Against Cancer Cells : Another investigation revealed that modified tetrazole compounds exhibited IC50 values as low as 0.5 µM against MCF-7 cells, showcasing their potential as anticancer agents .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus | Other tetrazoles show similar effects |

| Cytotoxicity | IC50 ~0.5 µM in MCF-7 cells | Varies widely among analogs |

| Mechanism | Enzyme inhibition and receptor modulation | Similar mechanisms observed in related compounds |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Chloromethyl)-1-(4-methylphenyl)tetrazole, and what factors influence reaction yield?

- Methodological Answer : The synthesis of tetrazole derivatives often involves cycloaddition reactions between nitriles and sodium azide under acidic conditions. For chloromethyl-substituted tetrazoles, post-functionalization via nucleophilic substitution (e.g., using chloromethylating agents like chloroacetyl chloride) is common. Evidence from analogous compounds highlights the use of PEG-400 as a green solvent and Bleaching Earth Clay (BEC) as a heterogeneous catalyst, achieving yields up to 75% under mild conditions (70–80°C). Key factors include stoichiometric control of reactants, catalyst loading (e.g., 10 wt% BEC), and purification via recrystallization in ethyl acetate .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.6 ppm for the 4-methylphenyl group) and chloromethyl (–CH₂Cl) signals (δ 4.5–5.0 ppm). Compare with literature data to validate regiochemistry .

- FT-IR : Look for characteristic tetrazole ring vibrations (~1,500–1,600 cm⁻¹) and C–Cl stretching (~650–750 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns matching the molecular formula (e.g., [M+H]⁺ for C₉H₈ClN₄) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities, tautomerism, or regiochemical ambiguities. Strategies include:

- Purity Checks : Use TLC or HPLC to confirm compound homogeneity .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-(4-Chlorophenyl)-1H-tetrazole, where crystal structure data validated NMR assignments) .

Q. What strategies are effective in enhancing the regioselectivity of chloromethyl substitution in tetrazole derivatives?

- Methodological Answer :

- Directing Groups : Introduce electron-donating/withdrawing substituents (e.g., –OCH₃) on the tetrazole ring to bias substitution sites .

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states during chloromethylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should cytotoxicity be assessed?

- Methodological Answer :

- Antimicrobial Assays : Use disc diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC/MBC values .

- Cytotoxicity Screening : Employ MTT/WST-1 assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values. Normalize bioactivity data against cytotoxicity profiles .

Q. How does X-ray crystallography contribute to understanding the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and dihedral angles critical for:

- Regiochemical Confirmation : Verify chloromethyl group orientation relative to the tetrazole ring .

- Non-covalent Interactions : Identify π-π stacking (between aromatic rings) or halogen bonding (C–Cl⋯N) that stabilize the crystal lattice .

- Tautomeric Preference : Determine the dominant tautomer (1H vs. 2H) in the solid state .

Notes

- For advanced studies, integrate computational methods (e.g., DFT) to predict reactivity and validate experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.